molecular formula C14H7BrCl2N2 B2771905 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline CAS No. 328539-43-1

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

Cat. No.: B2771905
CAS No.: 328539-43-1
M. Wt: 354.03
InChI Key: DWYGBMJKORQIRA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline (CAS 328539-43-1) is a synthetically versatile quinazoline derivative of significant interest in medicinal chemistry and anticancer research. This bromo- and chloro-functionalized compound serves as a key synthetic intermediate for the development of targeted therapeutic agents. Its primary research value lies in its role as a precursor for 4-anilinoquinazoline derivatives, a well-established class of potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The altered activity of this receptor is implicated in the progression of various cancers, including breast, ovarian, and lung cancers . Researchers utilize this compound to synthesize and evaluate novel candidates for cytotoxicity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with studies showing that 2-aryl-6-bromo-4-chloroquinazoline structures can exhibit significant activity and selectivity . Furthermore, the quinazoline scaffold is recognized as a "privileged structure" in drug discovery due to its diverse biological activities, which also encompass the development of novel antimicrobial agents in the face of growing antibiotic resistance[c:7][c:9]. The presence of halogen atoms at the 6-position of the quinazoline ring and a lipophilic chlorophenyl group are important structural features known to favor binding to the ATP-binding site of kinase targets and improve biological activity[c:3][c:7]. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGBMJKORQIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 2, respectively, undergo nucleophilic displacement under varying conditions:

Reaction Type Reagents/Conditions Outcome Mechanistic Notes
Bromine DisplacementSodium hydroxide (polar solvents)Replacement of Br with nucleophiles (e.g., -OH)SNAr mechanism favored by electron-withdrawing groups on the quinazoline core
Chlorine DisplacementPiperazine/EtOH, refluxSubstitution at C-2 with aminesC-2 Cl less reactive than C-4 Cl due to steric hindrance

For example, reaction with piperazine yields 6-bromo-4-(2-chlorophenyl)-2-piperazin-1-yl-quinazoline , a precursor for kinase inhibitors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acids, base (Na₂CO₃)

  • Conditions : DMF/H₂O, 80–100°C

  • Outcome : Bromine at C-6 replaced with aryl groups (e.g., phenyl, naphthyl) to enhance biological activity .

Sonogashira Coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkynes

  • Conditions : NEt₃, DMF, 50°C

  • Outcome : Alkynylation at C-6 for fluorescent probes or EGFR inhibitors .

Oxidation and Reduction

The quinazoline core undergoes redox transformations:

Reaction Reagents Product Application
OxidationKMnO₄, acidic conditionsQuinazoline N-oxide formationEnhances solubility for drug formulations
ReductionNaBH₄, MeOHDihydroquinazoline derivativesStabilizes the core for further functionalization

Mechanistic Insights

  • C-4 Chlorine Reactivity : The C-4 Cl bond exhibits higher electrophilicity due to α-nitrogen activation and Pd(0) coordination during cross-coupling (bond dissociation energy: 84.8 kcal/mol vs. C-6 Br: 83 kcal/mol) .

  • Regioselectivity : Cross-coupling favors C-6 Br over C-2 Cl due to reduced steric hindrance and electronic effects .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
The primary application of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is in the development of anticancer agents. Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. Research has shown that this compound can effectively inhibit EGFR autophosphorylation, leading to reduced cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.096 μM against EGFR, highlighting their potency against various cancer cell lines such as MCF-7 .

Mechanism of Action
The mechanism typically involves binding to the active sites of specific enzymes or receptors, thereby inhibiting their function. This inhibition can result in significant biological effects, including anticancer, antiviral, and anti-inflammatory activities . The presence of halogen atoms (bromine and chlorine) at specific positions on the quinazoline ring enhances binding affinity to biological targets, improving therapeutic efficacy .

Biological Research

Enzyme Inhibition Studies
this compound is utilized in studies investigating the mechanisms of action of various enzymes and receptors. Its ability to inhibit certain enzymes contributes to understanding disease pathways and developing targeted therapies . For example, studies have indicated that modifications at the 6-position of the quinazoline ring can significantly enhance anticancer effects by improving interactions with enzyme active sites .

Agricultural Chemistry

Pesticide Development
The compound shows promise in agricultural chemistry as a potential pesticide or herbicide. Its structural properties may enhance crop protection by targeting specific biological pathways in pests or weeds . The development of agrochemicals based on quinazoline derivatives could lead to more effective and environmentally friendly agricultural practices.

Material Science

Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to improve material properties such as thermal stability and mechanical strength. This application broadens its utility beyond biological applications, allowing for innovations in material design .

Diagnostic Tools

Biomarker Detection
This compound is explored for use in diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its unique chemical properties may facilitate the development of sensitive and specific diagnostic tools .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Biological Activity

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a synthetic heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrCl2N2. The unique substitution pattern of bromine and chlorine atoms on the quinazoline core significantly enhances its biological activity and reactivity.

Research indicates that this compound acts primarily through the inhibition of key enzymes involved in cancer cell proliferation and inflammatory processes. Its mechanism typically involves binding to active sites of specific enzymes or receptors, leading to a reduction in their activity. This inhibition can manifest as:

  • Anticancer Activity : By targeting enzymes associated with cell growth and proliferation.
  • Anti-inflammatory Effects : By modulating inflammatory pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • EGFR Inhibition : This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, a related compound demonstrated potent EGFR inhibition with an IC50 value of 0.096 μM against cancer cell lines such as MCF-7 (breast cancer) with an IC50 of 2.49 μM .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7, A549) have demonstrated significant cytotoxic effects, with IC50 values indicating strong potency compared to standard treatments like cisplatin .
  • Comparative Efficacy : A study found that compounds structurally similar to this compound exhibited varying degrees of efficacy against different cancer types, establishing it as a promising candidate for further development .
CompoundTargetIC50 (μM)Cell Line
This compoundEGFR0.096MCF-7
Related Quinazoline DerivativeEGFR0.096MCF-7
CisplatinN/A15.37A549

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for other potential biological activities:

  • Antimicrobial Activity : Quinazoline derivatives have shown promise in antimicrobial applications, suggesting a broader spectrum of biological activity beyond oncology .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • In Vitro Cytotoxicity Studies : A recent study evaluated the cytotoxic effects against multiple human cancer cell lines (A549, SW480, MCF7). Results indicated that compounds with similar structures exhibited IC50 values ranging from 5.9 μM to 16.1 μM across different cell lines, demonstrating their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in chemical structure influence biological activity. For instance, modifications at specific positions on the quinazoline ring have led to enhanced potency against specific targets like EGFR and other kinases involved in tumor growth .
  • Computational Studies : Molecular modeling studies have supported the experimental findings by predicting interactions between the compound and its biological targets, further validating its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, and how are intermediates characterized?

A common method involves nucleophilic substitution and coupling reactions. For example, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol to isolate the product. Purity is confirmed via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Intermediate characterization employs FT-IR (for functional groups like C=O at ~1705 cm⁻¹), 1H^1 \text{H} NMR (to confirm substitution patterns), and X-ray diffraction for crystallographic validation .

Q. How is the purity and stability of this compound validated under laboratory conditions?

Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation. For hygroscopic or temperature-sensitive batches, storage at 0–6°C in amber vials is recommended to prevent decomposition .

Q. What spectroscopic techniques are critical for structural elucidation?

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~528 cm⁻¹, C=N at ~1647 cm⁻¹).
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve aromatic substitution patterns (e.g., δ 7.39–8.11 ppm for quinazoline protons).
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in Schiff-base derivatives) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural analysis?

Ambiguities arise from dynamic proton exchange or overlapping signals. Strategies include:

  • Variable-temperature NMR to slow exchange processes.
  • 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
    For example, in Schiff-base derivatives, X-ray crystallography may resolve discrepancies between NMR and IR data .

Q. What methodologies optimize palladium-catalyzed cross-coupling reactions for quinazoline derivatives?

Key parameters:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura couplings.
  • Solvent system : DMF or THF at 80–100°C.
  • Base : K2_2CO3_3 or Cs2_2CO3_3 to deprotonate boronic acids.
  • Mole ratios : 1:1.2 (quinazoline:boronic acid) to minimize side reactions.
    Monitor reaction progress via LC-MS, and purify using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How are structure-activity relationships (SARs) explored for biological applications?

  • Derivatization : Introduce substituents at positions 3 and 4 (e.g., hydrazide or imidazole groups) to modulate electronic and steric effects.
  • In vitro assays : Test antimicrobial or anthelmintic activity against model organisms (e.g., C. elegans).
  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin or kinase enzymes) .

Q. What strategies address low yields in nucleophilic substitution reactions involving halogenated quinazolines?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20%.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct substitution.
  • Solvent optimization : Use polar aprotic solvents like DMSO to enhance nucleophilicity .

Q. How are crystallographic data inconsistencies resolved for polymorphic forms?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identify thermal events (e.g., melting points, decomposition) unique to each polymorph.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain stability differences .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols in and differ in reagent ratios and reaction times, suggesting context-dependent optimization.
  • Advanced characterization : For non-crystalline samples, use solid-state NMR or cryo-EM to resolve amorphous phase structures .

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